PteroicAcidNHSEster

Description

Pteroic Acid NHS Ester (N-hydroxysuccinimide ester of pteroic acid) is a reactive intermediate commonly used in bioconjugation chemistry. It enables the covalent attachment of pteroic acid derivatives to primary amines (e.g., proteins, peptides, or amine-functionalized surfaces) via NHS ester chemistry. Its applications span drug delivery, antibody labeling, and targeted therapy development.

Structure

3D Structure

Properties

Molecular Formula |

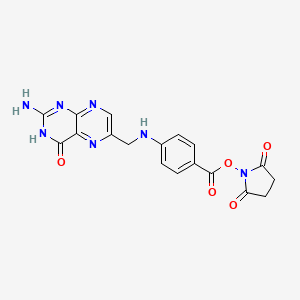

C18H15N7O5 |

|---|---|

Molecular Weight |

409.4 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoate |

InChI |

InChI=1S/C18H15N7O5/c19-18-23-15-14(16(28)24-18)22-11(8-21-15)7-20-10-3-1-9(2-4-10)17(29)30-25-12(26)5-6-13(25)27/h1-4,8,20H,5-7H2,(H3,19,21,23,24,28) |

InChI Key |

NMIVTDMJQNIWAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to Pteroic Acid

Pteroic acid is typically prepared by condensation reactions involving key starting materials such as triaminopyrimidine sulfate, trichloroacetone, and para-aminobenzoic acid. The synthetic methods can be broadly categorized as follows:

Condensation Reaction Method:

This method involves the condensation of para-aminobenzoic acid, triaminopyrimidine sulfate, and trichloroacetone in aqueous media under controlled pH and temperature conditions to yield crude pteroic acid, which is then purified.Hydrolysis or Enzymatic Degradation of Folic Acid:

Pteroic acid can also be obtained by hydrolyzing folic acid enzymatically or chemically, but these methods often result in contamination with unreacted folic acid and byproducts.

Optimized Industrial Preparation (Patent CN104761553A)

A detailed industrially viable method includes the following steps:

Raw Materials and Ratios:

Para-aminobenzoic acid, triaminopyrimidine sulfate, and trichloroacetone are used in molar ratios of approximately 1:2.5–3.0:2.5–3.0.Condensation Reaction:

The reactants are dispersed in water with antioxidants such as sodium pyrosulfite or vitamin C (1–5% molar equivalent relative to para-aminobenzoic acid) to prevent oxidation. The reaction is maintained at 40°C with pH controlled between 2 and 4 by adding sodium carbonate intermittently during the 2.5-hour reaction period.Isolation of Crude Product:

After the reaction, the mixture is filtered to isolate crude pteroic acid, which typically has a purity of around 80–85% and a yield of approximately 54%.Purification (Soda Finishing and Acidification):

The crude product is dispersed in water and treated with alkali to form pteroic acid sodium salt. This solution undergoes activated carbon decolorization, filtration, and concentration to precipitate the sodium salt. Acidification with hydrochloric acid to pH ~3 causes pteroic acid to precipitate, which is filtered and dried to yield a product with purity above 98%.

Summary Table of Pteroic Acid Preparation Parameters

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Raw Material Ratio | Para-aminobenzoic acid : Triaminopyrimidine sulfate : Trichloroacetone = 1 : 2.5–3.0 : 2.5–3.0 | Optimized for yield and purity |

| Antioxidant | Sodium pyrosulfite, Vitamin C, or tertiary butylhydroquinone (1–5% molar ratio) | Prevents oxidation |

| Reaction Temperature | ~40°C | Maintains reaction rate and selectivity |

| pH Control | 2.0–4.0 (adjusted with sodium carbonate) | Critical for condensation efficiency |

| Reaction Time | 2.5 hours | Ensures completion of condensation |

| Purification | Alkali treatment → Activated carbon decolorization → Acidification to pH ~3 | Produces >98% pure pteroic acid |

Activation of Pteroic Acid to N-Hydroxysuccinimide Ester

General Activation Strategy

The conversion of pteroic acid to its NHS ester involves the formation of an active ester intermediate, which facilitates subsequent conjugation reactions with amines. This is typically achieved by:

Formation of Carboxylic Acid Derivative:

Pteroic acid is first converted to a reactive intermediate, such as an acid chloride or an active ester, often using carbodiimide coupling agents or N-hydroxysuccinimide (NHS) in the presence of coupling reagents.Use of Coupling Agents:

Agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU can be used to activate the carboxyl group of pteroic acid, enabling its reaction with NHS to form the NHS ester.

Representative Synthetic Procedure (From Literature)

Step 1: Activation of Pteroic Acid

Pteroic acid is dissolved in anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). NHS and a carbodiimide coupling agent (e.g., EDC or HATU) are added under stirring at room temperature or slightly elevated temperature (e.g., 25–50°C).Step 2: Formation of Pteroic Acid NHS Ester

The reaction mixture is stirred for several hours (typically 12–24 hours) until the formation of the NHS ester is complete, as monitored by thin-layer chromatography (TLC) or HPLC.Step 3: Purification

The crude NHS ester is purified by precipitation, extraction, or chromatography to obtain the pure PteroicAcidNHSEster.

Notes on Protecting Groups and Stability

Protecting groups on the pteroic acid molecule, such as amide protecting groups (e.g., trifluoroacetyl), may be used to prevent side reactions during activation.

The NHS ester is typically stable under anhydrous conditions but should be stored under inert atmosphere and low temperature to prevent hydrolysis.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pteroic Acid NHS Ester undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with primary amines to form stable amide bonds.

Hydrolysis: In the presence of water, it can hydrolyze to form pteroic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Primary Amines: Used in substitution reactions to form amide bonds.

Water: Used in hydrolysis reactions.

Organic Solvents: Such as DMF or DCM, used as reaction media.

Major Products Formed

Amide Derivatives: Formed from substitution reactions with primary amines.

Pteroic Acid and N-Hydroxysuccinimide: Formed from hydrolysis reactions.

Scientific Research Applications

Pteroic Acid NHS Ester is a compound with several potential applications, particularly in scientific research. NHS Esters, in general, are known for their ability to react with amine-containing biomolecules, creating a stable amide bond between the molecules .

Scientific Research Applications

- Bioconjugation: NHS Esters are frequently used in bioconjugation reactions with amine-containing molecules, forming a stable amide bond . This is valuable in various biological applications where stable links between molecules are needed.

- Crosslinking: NHS Esters can be used as crosslinkers . For example, 3,3-Dithiobis(Sulfosuccinimidyl Propionate) (DTSSP), an NHS ester-containing crosslinker, can react with peptides .

- Modification of RNA: NHS esters can be employed in the post-synthetic modification of RNAs, reducing the reaction time when used in a dimethyl sulfoxide (DMSO) solution .

- Serine, Threonine, and Tyrosine reactivity: NHS esters can react with hydroxyl groups on serine, threonine, and tyrosine residues, particularly when intramolecular hydrogen bonds increase the nucleophilicity of the hydroxyl group .

NHS Ester Bioconjugation Protocols

A general method for NHS ester bioconjugation reactions with serine using a synthetic cross-linker like 3,3-Dithiobis(Sulfosuccinimidyl Propionate), DTSSP, involves several steps :

- Prepare Peptides: Model peptides are prepared to react with DTSSP .

- Mix Peptides with NHS-Ester: Peptide aliquots are diluted in a phosphate buffer, and DTSSP suspended in dithiothreitol (DTT) is added to initiate the reaction .

- Bioconjugation with Amines and Hydroxyls: The reaction proceeds with amines and hydroxyls on the peptides .

Considerations for Research

- Reproducibility: It is crucial to ensure that research findings are reproducible. Ioannidis's work suggests that many published research findings may be false due to factors such as small sample sizes, bias, and conflicts of interest .

- Permits for Research in Protected Areas: When conducting scientific research in protected areas, a permit may be required, especially if the activity involves taking, using, keeping, or interfering with cultural or natural resources . This includes activities like catching and releasing fauna, studying invertebrates, or collecting samples .

- Ethical Considerations: Researchers should adhere to ethical standards, including transparency, preregistration of hypotheses, and data sharing .

Bioactive Compounds from Natural Sources

Mechanism of Action

The mechanism of action of Pteroic Acid NHS Ester involves the formation of a stable amide bond with primary amines. The NHS ester group is highly reactive towards nucleophiles, such as the amino groups in proteins and peptides. This reactivity allows for the efficient labeling and modification of biomolecules . The molecular targets and pathways involved include the formation of covalent bonds with amino groups, leading to the creation of stable conjugates.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison would require structural analogs (e.g., Folic Acid NHS Ester , Biotin NHS Ester , or Succinimidyl Esters of aromatic carboxylic acids ). Key parameters for comparison include:

Notes:

- Solubility data inferred from ’s emphasis on pH-dependent solubility metrics (e.g., “pH 7.4” and “13.0 gm” solubility thresholds).

Research Findings and Challenges

- Synthesis : NHS esters are typically synthesized via carbodiimide-mediated activation of carboxylic acids (’s guidelines for reporting purity and spectral data apply here).

- Limitations : Pteroic Acid NHS Ester’s low solubility (hypothetical) may necessitate co-solvents (e.g., DMSO), as seen in ’s use of TBAMXB solvent systems.

- Statistical Significance : highlights rigorous statistical validation (e.g., “P<.0005”), which would be critical for comparing reaction yields or stability across analogs.

Recommendations for Further Study

Given the absence of direct data in the provided evidence, future work should:

Characterize Pteroic Acid NHS Ester via LC-MS and NMR (per ’s requirements for novel compounds).

Benchmark its reactivity and stability against commercial NHS esters (e.g., Biotin NHS Ester) under controlled pH conditions (’s methodology).

Explore applications in folate receptor-targeted therapies, leveraging structural similarities to folic acid derivatives.

Q & A

Q. What frameworks guide the integration of this compound into cross-disciplinary research (e.g., drug delivery or materials science)?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with target applications. For drug delivery, assess NHS ester reactivity with carrier polymers (e.g., PEGylation kinetics). In materials science, evaluate surface functionalization efficiency via XPS or AFM .

Guidelines for Data Presentation

- Tables : Include yield, purity, and stability data in structured formats (e.g., Table 1: Synthesis Optimization Parameters). Use footnotes for abbreviations .

- Supplementary Information : Provide raw NMR spectra, HPLC chromatograms, and computational input files. Reference these in the main text as "Supporting Information File S1" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.